2-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-3-(naphthalen-1-yl)quinazolin-4(3H)-one
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Overview
Description
Preparation Methods
The synthesis of 2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with naphthalen-1-ylamine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the final quinazolinone product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinazolinone analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its ability to undergo intramolecular charge transfer (ICT). This process is influenced by the presence of donor (dimethylamino) and acceptor (quinazolinone) groups within the molecule. The ICT state is highly dependent on solvent polarity and temperature, which can be exploited in various applications such as sensing and imaging . The molecular targets and pathways involved in its biological activity include DNA binding and inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE include other quinazolinone derivatives and chalcone analogs. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:
(2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one (DPNP): This compound has a similar donor-acceptor structure but lacks the quinazolinone core.
4-(dimethylamino)benzaldehyde derivatives: These compounds share the dimethylamino group but differ in their overall structure and reactivity.
The uniqueness of 2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its combination of a quinazolinone core with a naphthalene ring and a dimethylaminophenyl group, which imparts distinct photophysical and chemical properties .
Properties
Molecular Formula |
C28H23N3O |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[(Z)-2-[4-(dimethylamino)phenyl]ethenyl]-3-naphthalen-1-ylquinazolin-4-one |
InChI |
InChI=1S/C28H23N3O/c1-30(2)22-17-14-20(15-18-22)16-19-27-29-25-12-6-5-11-24(25)28(32)31(27)26-13-7-9-21-8-3-4-10-23(21)26/h3-19H,1-2H3/b19-16- |
InChI Key |
VKVSRTDSURLONI-MNDPQUGUSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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